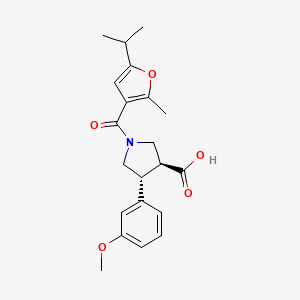
3-(4-bromo-5-methyl-2-thienyl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-5-methyl-2-thienyl)-2-cyanoacrylamide is a useful research compound. Its molecular formula is C9H7BrN2OS and its molecular weight is 271.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.94625 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Cyclization and Synthesis of Derivatives
The oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate leads to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process involves treatment with various amides, including (2E)-3-(5-methyl-2-furyl)acrylamide and (2E)-3-(2-thienyl)acrylamide, showcasing the versatility of cyanoacrylamide derivatives in regio- and stereoselective synthesis (Burgaz et al., 2007).
Herbicidal Activity
Cyanoacrylamide derivatives, such as those related to 3-(4-bromo-5-methyl-2-thienyl)-2-cyanoacrylamide, have been synthesized and evaluated for their herbicidal activity. These compounds, including 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have shown promising results as herbicidal inhibitors, indicating the potential of these derivatives in agricultural applications (Wang et al., 2004).
Antimicrobial and Antifungal Activities
Certain derivatives synthesized from compounds akin to this compound have been screened for biological activities against various pathogenic bacterial and fungal strains. These studies reveal that some synthesized compounds exhibit significant broad antibacterial activity, with certain derivatives also displaying remarkable antifungal properties (Abdel‐Wadood et al., 2014).
Solar Cell Applications
Research into organic sensitizers for solar cell applications has led to the development of novel compounds featuring electron-conducting and anchoring groups, which include cyanoacrylic acid moieties similar to those found in this compound. These sensitizers, when anchored onto TiO2 film, have shown exceptional incident photon-to-current conversion efficiencies, underscoring the potential of these materials in photovoltaic technology (Kim et al., 2006).
Corrosion Inhibition
Acrylamide derivatives, which share functional groups with this compound, have been investigated for their corrosion inhibition properties on copper in nitric acid solutions. These studies have demonstrated the effectiveness of such compounds as corrosion inhibitors, suggesting applications in protecting metals against corrosion (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(Z)-3-(4-bromo-5-methylthiophen-2-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5-8(10)3-7(14-5)2-6(4-11)9(12)13/h2-3H,1H3,(H2,12,13)/b6-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWQDXKQWMTXBA-KXFIGUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=C(C#N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)/C=C(/C#N)\C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)
carbamate](/img/structure/B5518675.png)

![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)

![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)
![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)
![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)
